molecular formula C13H11N3O3 B398561 4-nitro-N-(pyridin-2-ylmethyl)benzamide CAS No. 5353-97-9

4-nitro-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B398561
CAS No.: 5353-97-9
M. Wt: 257.24g/mol
InChI Key: DWCCZVGNMVCAKX-UHFFFAOYSA-N
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Description

4-Nitro-N-(pyridin-2-yl)benzamide (CAS: 7498-40-0) is a nitro-substituted benzamide derivative synthesized via the reaction of 4-nitrobenzoyl chloride with 2-aminopyridine in the presence of oxalyl chloride and triethylamine. The compound is obtained in 70% yield after recrystallization from a 70% acetic acid-water mixture . Its structure features a benzamide core with a nitro group at the para position and a pyridin-2-yl substituent on the amide nitrogen. This compound serves as a precursor for pharmaceutical intermediates, such as 4-amino-N-(pyridin-2-yl)benzamide, which has applications in drug delivery systems .

Properties

CAS No.

5353-97-9

Molecular Formula

C13H11N3O3

Molecular Weight

257.24g/mol

IUPAC Name

4-nitro-N-(pyridin-2-ylmethyl)benzamide

InChI

InChI=1S/C13H11N3O3/c17-13(15-9-11-3-1-2-8-14-11)10-4-6-12(7-5-10)16(18)19/h1-8H,9H2,(H,15,17)

InChI Key

DWCCZVGNMVCAKX-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-nitro-N-(pyridin-2-yl)benzamide with analogous compounds, focusing on structural variations, synthesis, biological activities, and physicochemical properties.

Substituent Variations on the Amide Nitrogen

Heterocyclic Substituents
  • 4-Nitro-N-(5-nitrothiazol-2-yl)benzamide (NTB) Structure: The amide nitrogen is substituted with a 5-nitrothiazole group. Activity: Exhibits antiparasitic activity against Trypanosoma cruzi and Leishmania mexicana (IC~50~ = 1.2–2.5 µM), comparable to nitazoxanide . Synthesis: Prepared via coupling 4-nitrobenzoyl chloride with 5-nitrothiazol-2-amine .
  • 4-Nitro-N-(thiazol-2-yl)benzamide

    • Structure : Features a thiazole substituent without additional nitro groups.
    • Application : Intermediate for synthesizing Nav1.3 sodium channel inhibitors (e.g., compound 19) after nitro group reduction .
  • 4-Nitro-N-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzamide (C7)

    • Structure : Contains a 1,3,4-oxadiazole ring linked to a 4-nitrophenyl group.
    • Activity : Demonstrates superior anti-inflammatory activity (ED~50~ = 42 mg/kg) compared to 2- or 3-nitro-substituted analogues, outperforming indomethacin in some assays .
Aromatic and Aliphatic Substituents
  • 4-Nitro-N-(2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)benzamide (7e)

    • Structure : A 1,3,4-oxadiazole moiety attached to a biphenyl system.
    • Physicochemical Data : Melting point = 195–197°C; IR peaks at 1680 cm⁻¹ (C=O) and 3324 cm⁻¹ (NH) .
  • 4-Bromo-N-(2-nitrophenyl)benzamide

    • Structure : Bromine replaces the nitro group on the benzamide, with a 2-nitrophenyl substituent.
    • Crystallography : Exhibits two molecules per asymmetric unit, with bond angles and lengths comparable to 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide .

Preparation Methods

Reaction Mechanism and Stoichiometry

The most straightforward route involves the condensation of 4-nitrobenzoyl chloride with 2-(aminomethyl)pyridine in the presence of a base to scavenge HCl. The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. Stoichiometric studies indicate a 1:1 molar ratio of reactants is optimal, with excess acyl chloride leading to diacylation byproducts.

Solvent and Catalyst Systems

Polar aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are preferred due to their ability to stabilize ionic intermediates. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly employed as bases at 1.2–1.5 equivalents. Catalytic 4-dimethylaminopyridine (DMAP, 0.1 equivalents) enhances reaction rates by 30–40% through intermediate stabilization.

Table 1: Solvent and Catalyst Impact on Direct Acylation

SolventBaseCatalystTemperature (°C)Yield (%)Byproducts (%)
DCMTEADMAP0–25785
THFDIPEANone25–406512
AcetonitrilePyridineDMAP0–10728

Data adapted from synthetic protocols for analogous benzamides.

Workup and Purification

Post-reaction, the mixture is quenched with ice-water, and the product is extracted using ethyl acetate. Silica gel chromatography with hexane:ethyl acetate (3:1) effectively isolates the target compound, with typical yields of 70–85%. Residual 2-(aminomethyl)pyridine (<2%) and diacylated byproducts (<5%) are detected via HPLC-UV at 254 nm.

Stepwise Acylation-Alkylation Strategy

N-Alkylation Followed by Nitration

An alternative approach involves synthesizing N-(pyridin-2-ylmethyl)benzamide first, followed by nitration at the para position. Benzamide is prepared via acylation of 2-(aminomethyl)pyridine with benzoyl chloride, followed by nitration using HNO₃/H₂SO₄ at 0–5°C. However, regioselectivity challenges arise, with 15–20% meta-nitration observed due to steric effects.

Nitration Conditions Optimization

The nitrating mixture (HNO₃:H₂SO₄, 1:3 v/v) at 0°C minimizes polysubstitution, achieving 80% para-selectivity. Elevated temperatures (>10°C) reduce selectivity to 60%, favoring meta-nitro derivatives. Post-nitration, neutralization with NaHCO₃ and recrystallization from ethanol/water yields this compound with 65–70% overall yield.

Alternative Coupling Approaches

Carbodiimide-Mediated Coupling

4-Nitrobenzoic acid can be activated using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in DCM, followed by reaction with 2-(aminomethyl)pyridine. This method avoids acyl chloride handling but requires strict anhydrous conditions. Yields range from 60–75%, with dicyclohexylurea (DCU) as a byproduct.

Enzymatic Acylation

Recent advances explore lipase-catalyzed acylation in non-aqueous media. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin facilitates the reaction between 4-nitrobenzoic acid ethyl ester and 2-(aminomethyl)pyridine in tert-butanol at 40°C. While environmentally benign, yields remain modest (50–55%) due to incomplete ester conversion.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis

MethodAdvantagesLimitationsOverall Yield (%)
Direct AcylationHigh yield; minimal stepsAcyl chloride handling required78
Stepwise NitrationAvoids acyl chloridesRegioselectivity issues65
Carbodiimide CouplingNo gaseous byproductsDCU removal challenges70
EnzymaticGreen chemistry approachLow yield; long reaction times52

Scalability and Industrial Considerations

Kilogram-Scale Direct Acylation

Pilot-scale studies using a continuous flow reactor (residence time: 30 min, 25°C) achieve 82% yield with 99.5% purity. Key parameters include precise stoichiometric control and in-line HCl scrubbing using TEA.

Byproduct Mitigation Strategies

Diacylation byproducts are minimized by maintaining a 1:1 reactant ratio and sub-stoichiometric DMAP. Residual solvents are reduced to <10 ppm via wiped-film evaporation, meeting ICH Q3C guidelines .

Q & A

What are the optimal synthetic routes for 4-nitro-N-(pyridin-2-ylmethyl)benzamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions. A common approach includes:

  • Step 1: Nitration of the benzamide core to introduce the nitro group at the para position, using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration .
  • Step 2: Coupling the pyridin-2-ylmethyl group via nucleophilic substitution or amide bond formation. This step requires a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) to enhance reactivity .
  • Optimization: Reaction yields are maximized by adjusting stoichiometry (1:1.2 molar ratio of benzamide to pyridylmethyl reagent) and monitoring pH to prevent side reactions. Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Which spectroscopic and analytical techniques are recommended to confirm the structure and purity of this compound?

Answer:

  • 1H/13C NMR: Assign peaks to the nitro group (δ 8.2–8.4 ppm for aromatic protons) and pyridylmethyl moiety (δ 4.8 ppm for CH₂, δ 8.3–8.6 ppm for pyridine protons) .
  • IR Spectroscopy: Identify carbonyl (C=O stretch at ~1650 cm⁻¹) and nitro (asymmetric NO₂ stretch at ~1520 cm⁻¹) functional groups .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ (e.g., C₁₄H₁₂N₃O₃⁺ requires m/z 270.0878) .
  • HPLC-PDA: Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic sites (e.g., nitro group’s meta position) susceptible to nucleophilic attack .
  • Molecular Dynamics Simulations: Model solvent effects (e.g., DMSO vs. water) on reaction kinetics using software like Gaussian or ORCA .
  • Transition State Analysis: Predict activation barriers for substitution reactions at the benzamide core using QM/MM hybrid methods .

What strategies resolve contradictions in reported biological activity data for this compound across studies?

Answer:

  • Dose-Response Curves: Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to account for variability in assay protocols .
  • Target Validation: Use CRISPR/Cas9 knockout models to confirm specificity for purported targets (e.g., kinase inhibition) .
  • Meta-Analysis: Apply statistical tools (ANOVA with post-hoc Duncan’s test) to reconcile discrepancies in antimicrobial or anticancer activity data .

How does the nitro group influence the compound’s electronic properties and binding affinity in medicinal chemistry applications?

Answer:

  • Electron-Withdrawing Effect: The nitro group reduces electron density on the benzamide ring, enhancing hydrogen bonding with catalytic residues (e.g., in enzyme active sites) .
  • QSAR Studies: Correlate Hammett σ constants (σ = +0.78 for -NO₂) with inhibitory potency against targets like COX-2 or EGFR .
  • Crystallography: Resolve X-ray structures of ligand-target complexes to map nitro group interactions (e.g., π-stacking with phenylalanine residues) .

What advanced purification techniques are suitable for isolating this compound from complex reaction mixtures?

Answer:

  • Preparative HPLC: Use a reversed-phase column (C18, 250 mm × 21.2 mm) with 70:30 acetonitrile/water at 10 mL/min flow rate .
  • Recrystallization: Optimize solvent pairs (ethanol/water) to enhance crystal lattice formation and remove byproducts .
  • Centrifugal Partition Chromatography (CPC): Separate isomers using a biphasic solvent system (hexane/ethyl acetate/methanol/water) .

How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacological properties?

Answer:

  • Scaffold Modifications: Replace the nitro group with cyano (-CN) or sulfonamide (-SO₂NH₂) to modulate lipophilicity (logP) and bioavailability .
  • Pyridine Substitutions: Introduce electron-donating groups (e.g., -OCH₃) at the pyridine’s 4-position to enhance π-π interactions with aromatic residues .
  • In Silico Screening: Use AutoDock Vina to predict binding affinities of derivatives against target proteins (e.g., HIV-1 protease) .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

  • Reactor Design: Implement continuous flow systems to improve heat dissipation during exothermic nitration steps .
  • Catalyst Recycling: Use immobilized catalysts (e.g., Pd/C on mesoporous silica) for coupling reactions to reduce costs .
  • Quality Control: Validate batch consistency using hyphenated techniques (LC-MS/MS) to monitor impurities below 0.1% .

How does the compound’s stability vary under different storage conditions, and what degradation products form?

Answer:

  • Accelerated Stability Testing: Expose samples to 40°C/75% RH for 6 months; monitor via UPLC for nitro reduction to amine or hydrolysis to carboxylic acid .
  • Light Sensitivity: Store in amber vials under nitrogen to prevent photodegradation (λmax = 320 nm for nitro group) .
  • Degradation Pathways: Identify byproducts (e.g., 4-amino derivatives via LC-HRMS) and adjust formulation pH to <6 to minimize hydrolysis .

What methodologies are recommended for evaluating the compound’s potential as a fluorescent probe or photosensitizer?

Answer:

  • Fluorescence Spectroscopy: Measure quantum yield (ΦF) in ethanol using quinine sulfate as a reference (ΦF = 0.54) .
  • Singlet Oxygen Detection: Use SOSG (Singlet Oxygen Sensor Green) to quantify ¹O₂ generation under UV irradiation (λ = 365 nm) .
  • Time-Resolved Absorption Spectroscopy: Track excited-state lifetimes (τ) to assess energy transfer efficiency .

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